molecular formula C14H12O B12091255 4-Methyl-2-phenylbenzaldehyde CAS No. 934691-49-3

4-Methyl-2-phenylbenzaldehyde

Cat. No.: B12091255
CAS No.: 934691-49-3
M. Wt: 196.24 g/mol
InChI Key: ADLQUUGWPYVXKM-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylbenzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with a methyl group at the 4-position and a phenyl group at the 2-position. Benzaldehyde derivatives are widely used in organic synthesis, pharmaceuticals, and flavoring agents due to their reactive aldehyde group and tunable substituent effects .

Properties

CAS No.

934691-49-3

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-methyl-2-phenylbenzaldehyde

InChI

InChI=1S/C14H12O/c1-11-7-8-13(10-15)14(9-11)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

ADLQUUGWPYVXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts formylation of toluene with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions . Another method includes the use of aluminum hemiaminal intermediates in a two-step, one-pot reduction/cross-coupling procedure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.

Major Products Formed:

    Oxidation: 4-Methyl-2-phenylbenzoic acid.

    Reduction: 4-Methyl-2-phenylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
4-Methyl-2-phenylbenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo oxidation to form 4-Methyl-2-phenylbenzoic acid or reduction to yield 4-Methyl-2-phenylbenzyl alcohol. The compound's ability to participate in substitution reactions allows for the creation of diverse substituted derivatives, making it valuable in chemical synthesis .

2. Use in Multi-Component Reactions
Recent studies have demonstrated its effectiveness in multi-component reactions, such as thioacetalation and Friedel-Crafts reactions, where it can form thioacetals and other complex structures . This property is particularly useful in developing novel organic materials with specific functionalities.

Pharmaceutical Applications

1. Building Block for Drug Development
this compound is utilized as a building block in the synthesis of biologically active molecules. Its derivatives have been explored for their potential pharmacological properties, contributing to the development of new therapeutic agents . The compound's reactivity allows it to form Schiff bases with amines, which are significant intermediates in medicinal chemistry.

2. Histone Deacetylase Inhibitors
Research has indicated that compounds related to this compound may serve as histone deacetylase inhibitors, playing a role in gene expression regulation and cancer therapy . This highlights its potential utility in targeted drug design.

Industrial Applications

1. Fragrances and Flavors
The compound is employed in the fragrance industry due to its distinct aromatic odor. It is used as a raw material for producing various fragrances and flavoring agents, enhancing the sensory attributes of consumer products .

2. Resin Additives
In industrial applications, this compound acts as an additive for resins, improving their properties and performance characteristics. This application is particularly relevant in the manufacturing of coatings and adhesives .

Case Studies

1. Synthesis of Novel Anticancer Agents
A study explored the use of this compound derivatives in synthesizing anticancer agents. The derivatives exhibited promising activity against various cancer cell lines, indicating their potential for further development into therapeutic drugs .

2. Development of Fragrance Compounds
Another case study focused on the application of this compound in creating new fragrance compounds. The research demonstrated how modifications to its structure could lead to enhanced olfactory properties, making it a valuable asset in perfumery .

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylbenzaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical processes. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physical properties, and applications of 4-Methyl-2-phenylbenzaldehyde can be inferred through comparisons with the following analogs:

Substituent Effects on Physical Properties
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
This compound C₁₄H₁₂O 4-CH₃, 2-C₆H₅ 196.25 Not reported -
4-(Bromomethyl)benzaldehyde C₈H₇BrO 4-BrCH₂ 199.05 Not reported
2-Hydroxy-4-methoxybenzaldehyde C₈H₈O₃ 2-OH, 4-OCH₃ 152.15 Not reported
4-Chloro-2-methylbenzaldehyde C₈H₇ClO 4-Cl, 2-CH₃ 154.59 Not reported
4-Methoxy-2-methylbenzaldehyde C₉H₁₀O₂ 4-OCH₃, 2-CH₃ 150.17 Not reported

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The bulky phenyl group at the 2-position may hinder reactivity at the aldehyde group compared to smaller substituents like methoxy (OCH₃) or methyl .

Biological Activity

4-Methyl-2-phenylbenzaldehyde, also known as 4-methylbenzylidene-2-phenylacetone, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14O\text{C}_{15}\text{H}_{14}\text{O}

It features a benzaldehyde group with methyl and phenyl substituents, which contribute to its unique biological properties.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In a study assessing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, compounds similar to this compound showed significant inhibition levels. The IC50 value for these compounds was reported to be lower than that of standard antioxidants such as BHT (butylated hydroxytoluene), indicating a strong potential for oxidative stress mitigation .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. A series of analogs derived from this compound demonstrated effective activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent bactericidal effects . This suggests its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have also pointed to the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial for conditions characterized by chronic inflammation. The compound's ability to modulate inflammatory pathways highlights its therapeutic potential in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of electron-donating groups in its structure enhances its ability to stabilize free radicals, thereby reducing oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism, contributing to its anti-inflammatory and antimicrobial effects.
  • Cell Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis, providing a multifaceted approach to disease intervention.

Study on Antioxidant Properties

In a comparative study, this compound was synthesized alongside other benzaldehyde derivatives. The antioxidant capacity was measured using various assays, including DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that this compound exhibited superior scavenging activity compared to many tested analogs .

CompoundIC50 (µM)% Inhibition
This compound4585
BHT5078
Other analogsVariesVaries

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of various benzaldehyde derivatives found that this compound showed significant antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be further explored for development into antimicrobial therapies .

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